

(1S,2R)-2-Amino-1,2-diphenylethanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (1S,2R)-2-Amino-1,2-diphenylethanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its rigid, chiral scaffold makes it an invaluable tool as a chiral auxiliary and a precursor for the synthesis of chiral ligands and stationary phases for enantioselective chromatography. This guide provides an in-depth overview of its chemical properties, key applications in asymmetric synthesis, and emerging potential in drug discovery, particularly as a histone deacetylase (HDAC) inhibitor. Detailed experimental workflows and structured data are presented to facilitate its practical application in a research and development setting.

Core Compound Information

(1S,2R)-2-Amino-1,2-diphenylethanol is a commercially available chiral building block. Its fundamental properties are summarized in the table below.

Property	Value	Citations
CAS Number	23364-44-5	[1][2][3][4]
Molecular Formula	C ₁₄ H ₁₅ NO	[4]
Molecular Weight	213.28 g/mol	[1][4]
Appearance	White to off-white crystalline powder	
Melting Point	142-144 °C	
Optical Rotation	[α] ²⁵ /D +6.0° to +8.0° (c=0.6 in ethanol)	[2]

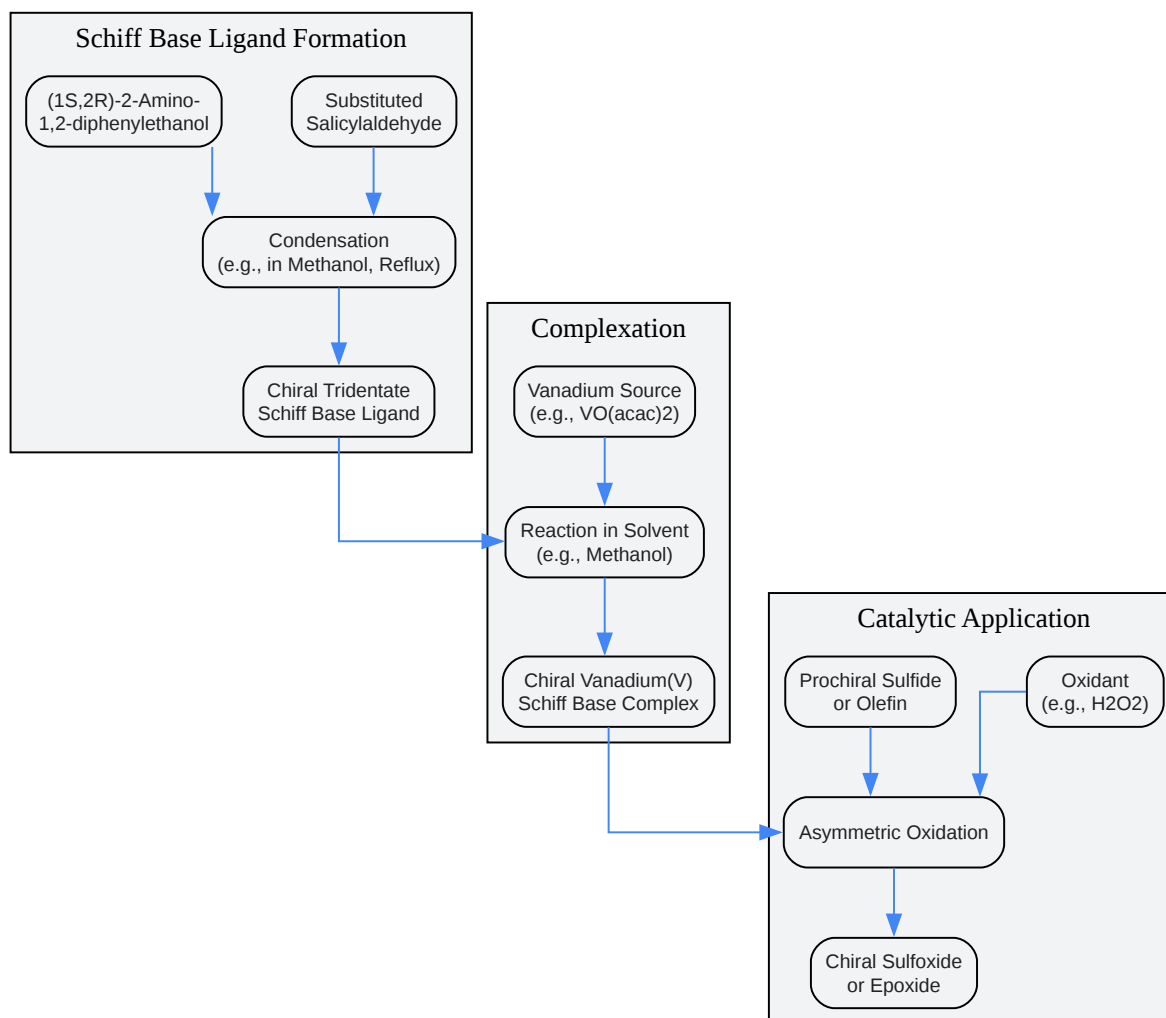
Applications in Asymmetric Synthesis

The primary utility of **(1S,2R)-2-Amino-1,2-diphenylethanol** lies in its role as a chiral auxiliary, directing the stereochemical outcome of a reaction to produce a desired enantiomer in excess. Its key applications are detailed below.

Synthesis of Chiral Vanadium(V) Schiff Base Complexes

(1S,2R)-2-Amino-1,2-diphenylethanol can be condensed with salicylaldehyde and its derivatives to form chiral tridentate Schiff base ligands. These ligands are then complexed with vanadium(V) to create catalysts for asymmetric oxidation reactions.

Experimental Workflow: Synthesis of Vanadium(V) Schiff Base Complexes



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Synthesis and Application of Chiral Vanadium Complexes.

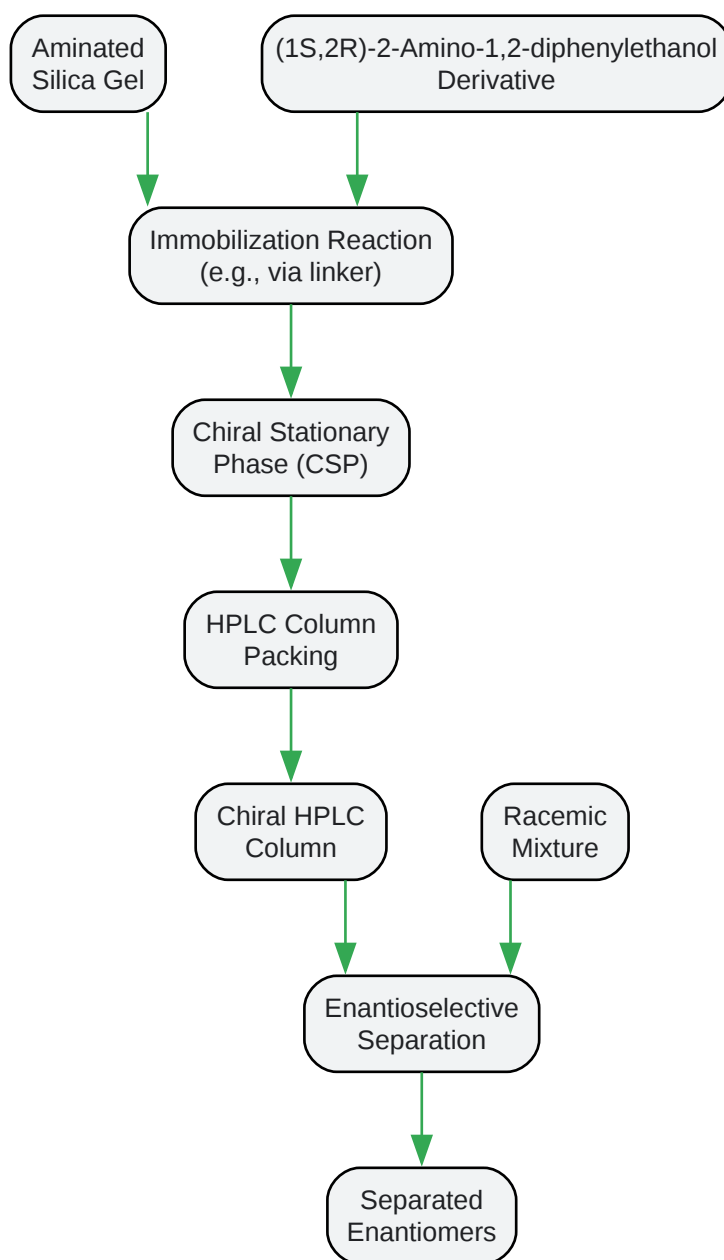
A general procedure involves the single condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde or its derivatives to yield the Schiff base ligand. This ligand is then reacted with a vanadium source, such as vanadyl acetylacetonate, to form the

vanadium(V) complex. These complexes have been demonstrated to be effective catalysts in the asymmetric oxidation of prochiral sulfides and olefins, yielding products with good enantiomeric excess.^[2]

Preparation of Chiral Stationary Phases for HPLC

The enantioselective separation of racemic mixtures is a critical process in pharmaceutical development. **(1S,2R)-2-Amino-1,2-diphenylethanol** and its derivatives can be immobilized onto a solid support, typically silica gel, to create chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC).

Experimental Workflow: Preparation of a Chiral Stationary Phase



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Preparation of a Chiral Stationary Phase for HPLC.

The synthesis of these CSPs involves the chemical bonding of a derivative of **(1S,2R)-2-amino-1,2-diphenylethanol** to aminated silica gel, often through various linkage chemistries. [1] The resulting CSP can then be packed into an HPLC column. The chiral nature of the immobilized selector allows for differential interaction with the enantiomers of a racemic analyte, leading to their separation.

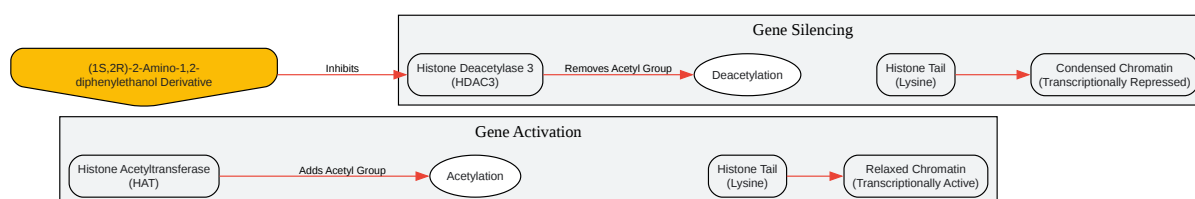
Chiral Auxiliary in the Synthesis of Homopropargylic Alcohols

(1S,2R)-2-Amino-1,2-diphenylethanol serves as an effective chiral auxiliary in the asymmetric indium-mediated synthesis of homopropargylic alcohols from both aliphatic and aromatic aldehydes. This reaction is valuable for the construction of chiral building blocks containing a propargyl group.

Potential as a Histone Deacetylase 3 (HDAC3) Inhibitor

Emerging research has indicated that derivatives of (1S,2R)-(+)-2-amino-1,2-diphenylethanol may act as potent and selective inhibitors of Histone Deacetylase 3 (HDAC3).^[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails. The aberrant activity of HDACs, including HDAC3, has been implicated in the pathogenesis of various diseases, most notably cancer and neurological disorders.

Signaling Pathway: Role of HDAC3 in Gene Silencing



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Mechanism of HDAC3-mediated gene silencing and its inhibition.

The inhibition of HDAC3 by compounds derived from **(1S,2R)-2-amino-1,2-diphenylethanol** could prevent the deacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism of action makes HDAC3 a compelling target for therapeutic intervention, and the chiral scaffold of **(1S,2R)-2-amino-1,2-diphenylethanol** provides a promising starting point for the design of novel, selective HDAC inhibitors. Further research is required to fully elucidate the specific mechanism of inhibition and the structure-activity relationships of these compounds.

Conclusion

(1S,2R)-2-Amino-1,2-diphenylethanol is a versatile and powerful tool in modern organic and medicinal chemistry. Its established role as a chiral auxiliary in a variety of asymmetric syntheses is well-documented, providing reliable methods for the production of enantiomerically enriched compounds. Furthermore, the potential for its derivatives to act as selective HDAC3 inhibitors opens up exciting new avenues for drug discovery and development. The information and experimental workflows provided in this guide serve as a valuable resource for researchers looking to harness the capabilities of this important chiral building block.

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